molecular formula C8H12O B15308253 1-Ethynyl-1-methoxycyclopentane

1-Ethynyl-1-methoxycyclopentane

Cat. No.: B15308253
M. Wt: 124.18 g/mol
InChI Key: NBHTXFLCBGKSBC-UHFFFAOYSA-N
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Description

1-Ethynyl-1-methoxycyclopentane is a cyclic organic compound with the molecular formula C8H12O.

Preparation Methods

The synthesis of 1-Ethynyl-1-methoxycyclopentane typically involves the reaction of cyclopentanol with ethynyl magnesium bromide, followed by methylation. The reaction conditions often require the use of an organic solvent such as toluene and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

1-Ethynyl-1-methoxycyclopentane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles under appropriate conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives.

Scientific Research Applications

1-Ethynyl-1-methoxycyclopentane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which 1-Ethynyl-1-methoxycyclopentane exerts its effects involves its interaction with specific molecular targets. The ethynyl group can participate in π-conjugation, affecting the electronic properties of the compound. This interaction can influence various pathways, including those involved in enzyme catalysis and signal transduction .

Comparison with Similar Compounds

1-Ethynyl-1-methoxycyclopentane can be compared with other similar compounds such as:

    Cyclopentyl methyl ether:

    1-Ethynyl-1-methylcyclopentane: Similar in structure, this compound has different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-ethynyl-1-methoxycyclopentane

InChI

InChI=1S/C8H12O/c1-3-8(9-2)6-4-5-7-8/h1H,4-7H2,2H3

InChI Key

NBHTXFLCBGKSBC-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC1)C#C

Origin of Product

United States

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